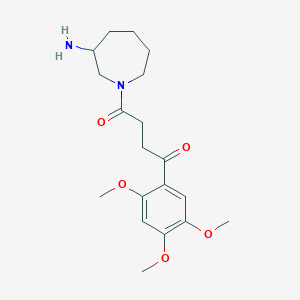![molecular formula C18H20N6O2 B5527059 N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5527059.png)
N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of chemicals characterized by the presence of multiple heterocyclic frameworks, including 1,2,4-triazole and 1,2,4-oxadiazole moieties. These frameworks are known for their versatile chemical and physical properties, making them of interest in various scientific research areas, particularly in the development of pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of similar bi-heterocyclic compounds involves multi-step processes, starting from basic heterocyclic amine precursors. For instance, a novel series of bi-heterocyclic propanamides was synthesized through S-substitution and subsequent reactions with electrophiles in a basic aqueous medium, utilizing DMF and LiH as a base and activator, showcasing the complex synthetic routes employed for such compounds (Abbasi et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds within this class is often elucidated using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and EI-MS, providing detailed insights into their chemical composition and structure. For example, various studies have detailed the confirmation of structures through these methods, demonstrating the complexity and diversity of molecular frameworks achievable (Yao et al., 2022).
Scientific Research Applications
Synthesis and Antibacterial Activity
A study by Tumosienė et al. (2012) focuses on the synthesis of azole derivatives, including the synthesis of 1,3,4-oxadiazoles and their antibacterial activity against Rhizobium radiobacter. Although the specific compound N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is not mentioned, the research highlights the broader context of azole derivatives' potential in developing antibacterial agents Tumosienė et al., 2012.
Antiepileptic Activity
Another study by Rajak et al. (2013) explores the synthesis of novel limonene and citral-based 1,3,4-oxadiazoles, aiming to meet structural prerequisites indispensable for anticonvulsant activity. This research provides insights into the structural-activity relationships among test compounds and highlights the importance of the oxadiazole moiety in the development of potential antiepileptic drugs Rajak et al., 2013.
Microwave-Assisted Synthesis
Dürüst and Karakuş (2017) report on the microwave-assisted synthesis of novel 1,2,4-oxadiazol-5-ylmethyl-1,2,3-triazoles, demonstrating a method to efficiently create a series of 1,2,3-triazole derivatives. This study illustrates the utility of microwave-assisted synthesis in generating compounds that might share structural similarities with the chemical , underscoring the technique's relevance in modern organic synthesis Dürüst & Karakuş, 2017.
Synthesis of 1,5-Disubstituted 3-Amino-1H-1,2,4-Triazoles
Research by Wong et al. (2013) presents a safe synthesis method for 1,5-disubstituted 3-amino-1H-1,2,4-triazoles from 1,3,4-oxadiazolium hexafluorophosphates. This work highlights a scalable protocol with a broad scope, potentially applicable to the synthesis of related compounds, emphasizing the importance of such methodologies in creating diverse triazole derivatives Wong et al., 2013.
properties
IUPAC Name |
N-[cyclopropyl-(2-methyl-1,2,4-triazol-3-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-24-18(19-11-20-24)16(12-7-8-12)21-14(25)9-10-15-22-17(23-26-15)13-5-3-2-4-6-13/h2-6,11-12,16H,7-10H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAZYQQDVLLEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C(C2CC2)NC(=O)CCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-1-{[(3-methoxyphenyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5526978.png)

![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5527005.png)
![4-[3-(2-furyl)-3-phenylpropanoyl]morpholine](/img/structure/B5527015.png)
![5-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5527019.png)

![5-(2-furyl)-4-[(2,3,4-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5527033.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5527041.png)

phosphinic acid](/img/structure/B5527072.png)
![5-methyl-4-{[(2-methyl-1H-benzimidazol-6-yl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5527073.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]benzamide](/img/structure/B5527083.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(5-methyl-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5527087.png)